![molecular formula C16H8BrCl2NO2 B4268573 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid](/img/structure/B4268573.png)
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid
Overview
Description
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid, also known as BDQ, is a synthetic compound that has shown promising results in the treatment of tuberculosis. BDQ belongs to a class of drugs known as diarylquinolines, which have been found to be effective against multidrug-resistant tuberculosis (MDR-TB) strains.
Mechanism of Action
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid targets the ATP synthase enzyme in the mitochondria of Mycobacterium tuberculosis, which is responsible for the production of ATP, the energy currency of the cell. By inhibiting the ATP synthase enzyme, 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid disrupts the energy production process of the bacterium, leading to its death.
Biochemical and physiological effects:
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid has been found to have a low toxicity profile in vitro and in vivo studies. It has been shown to be well-tolerated by patients in clinical trials. 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid has also been found to have a long half-life, which allows for once-daily dosing.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is its broad-spectrum activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is its high cost, which may limit its accessibility to patients in low-income countries.
Future Directions
Future research on 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid could focus on its potential use in combination therapy with other drugs for the treatment of tuberculosis. Additionally, research could be conducted on the use of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid in the treatment of other bacterial infections. Finally, efforts could be made to reduce the cost of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid to increase its accessibility to patients in low-income countries.
Conclusion:
In conclusion, 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is a promising drug for the treatment of tuberculosis, particularly for patients with MDR-TB. Its mechanism of action, low toxicity profile, and long half-life make it an attractive option for the treatment of this disease. Further research is needed to fully understand the potential of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid and to make it more accessible to patients in need.
Scientific Research Applications
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential use in the treatment of tuberculosis. In vitro studies have shown that 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Clinical trials have also shown that 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is effective in treating MDR-TB, a form of tuberculosis that is resistant to the two most powerful first-line drugs, isoniazid and rifampicin.
properties
IUPAC Name |
7-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2/c17-9-2-3-10-11(16(21)22)7-14(20-15(10)6-9)8-1-4-12(18)13(19)5-8/h1-7H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZOVJARLWAHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.